Ethyl 2-propyl-1,3-benzoxazole-6-carboxylate
Overview
Description
Preparation Methods
The synthesis of benzoxazole derivatives, including Ethyl 2-propyl-1,3-benzoxazole-6-carboxylate, typically involves the use of 2-aminophenol as a precursor . One common synthetic route includes the reaction of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, or alkynones under various reaction conditions and catalysts . For instance, the oxidative coupling of 2-aminophenol with benzylamine under an oxygen atmosphere can be catalyzed by 2,4,6-trihydroxy benzoic acid in solvents like ethyl acetate, acetonitrile, toluene, or p-xylene at 70°C .
Chemical Reactions Analysis
Ethyl 2-propyl-1,3-benzoxazole-6-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Ethyl 2-propyl-1,3-benzoxazole-6-carboxylate has a wide range of scientific research applications. In medicinal chemistry, benzoxazole derivatives are known for their antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral activities . This compound can be used as an intermediate in the synthesis of new biological materials and pharmaceuticals .
Mechanism of Action
The mechanism of action of Ethyl 2-propyl-1,3-benzoxazole-6-carboxylate involves its interaction with various molecular targets and pathways. Benzoxazole derivatives are known to inhibit enzymes and receptors involved in microbial growth, cancer cell proliferation, and inflammation . For example, they can inhibit the activity of bacterial DNA gyrase, leading to the disruption of DNA replication and cell death . In cancer cells, benzoxazole derivatives can induce apoptosis by activating caspases and inhibiting anti-apoptotic proteins .
Comparison with Similar Compounds
Ethyl 2-propyl-1,3-benzoxazole-6-carboxylate can be compared with other benzoxazole derivatives, such as 2-phenyl benzoxazole and 2-methyl benzoxazole . While these compounds share similar core structures, their biological activities and applications can vary significantly. For instance, 2-phenyl benzoxazole is known for its potent antimicrobial activity, while 2-methyl benzoxazole has shown promise as an anticancer agent .
Biological Activity
Ethyl 2-propyl-1,3-benzoxazole-6-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Overview of Benzoxazole Derivatives
Benzoxazole derivatives are recognized for their antibacterial , antifungal , anticancer , anti-inflammatory , and antiviral properties. This compound specifically exhibits these activities, making it a valuable compound in drug development and therapeutic applications .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound's mechanism of action includes:
- Enzyme Inhibition : It inhibits enzymes involved in microbial growth and cancer cell proliferation.
- Receptor Modulation : The compound can modulate receptor activity, influencing inflammatory pathways .
Antimicrobial Activity
Research has demonstrated that this compound possesses significant antimicrobial properties. In vitro studies have shown its effectiveness against several strains of bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values indicate a broad spectrum of activity:
Microorganism | MIC (µg/ml) | Reference |
---|---|---|
Staphylococcus aureus | 15 - 30 | |
Escherichia coli | 10 - 20 | |
Candida albicans | 7.81 - 250 |
These results suggest that the compound is particularly potent against certain bacterial strains compared to standard antibiotics.
Anticancer Activity
This compound has also been evaluated for its anticancer properties. Studies indicate that it may inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example:
- In vitro studies showed that the compound significantly reduced cell viability in human cancer cell lines, with IC50 values ranging from 5 to 25 µM depending on the cell type .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of benzoxazole derivatives, including this compound:
- Synthesis and Antimicrobial Evaluation : A study synthesized a series of benzoxazole derivatives and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi. This compound showed superior activity compared to other derivatives tested .
- Anticancer Studies : Another research effort investigated the anticancer potential of benzoxazole derivatives in various human cancer cell lines. The findings indicated that this compound exhibited notable cytotoxicity against breast cancer cells with an IC50 value of approximately 10 µM .
Comparative Analysis with Similar Compounds
This compound can be compared with other benzoxazole derivatives regarding biological activity:
Compound | Antimicrobial Activity | Anticancer Activity (IC50 µM) |
---|---|---|
This compound | Moderate to High | 5 - 25 |
2-Methylbenzoxazole | Low | >50 |
Benzoxazole | Moderate | >30 |
This comparison highlights the enhanced potency of this compound relative to its analogs.
Properties
IUPAC Name |
ethyl 2-propyl-1,3-benzoxazole-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-3-5-12-14-10-7-6-9(8-11(10)17-12)13(15)16-4-2/h6-8H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUIBQFUWWFOOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(O1)C=C(C=C2)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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